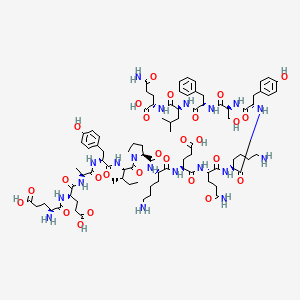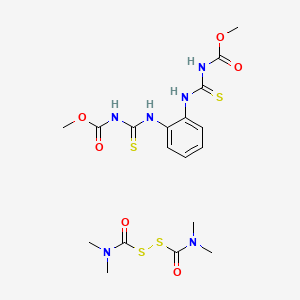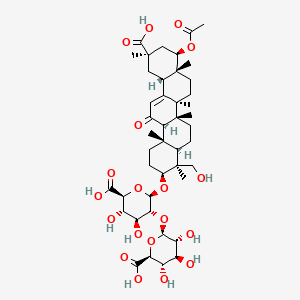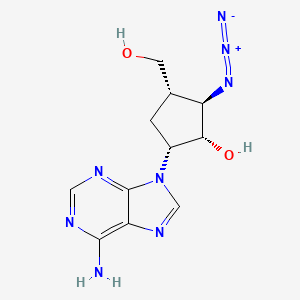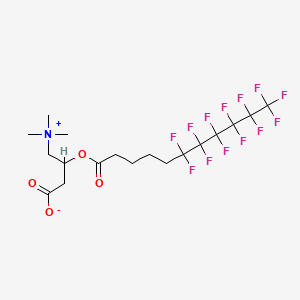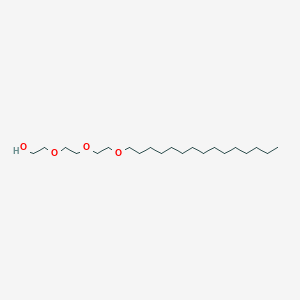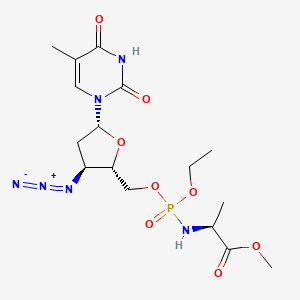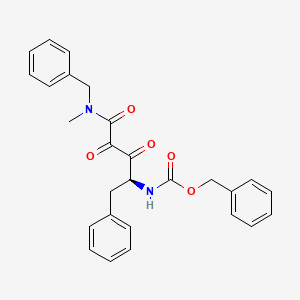
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of appropriate amines with carbon dioxide or its derivatives, followed by esterification with phenylmethyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized carbamic acid derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This distinguishes it from simpler carbamic acid derivatives, which may have more limited reactivity and applications.
Propriétés
Numéro CAS |
136226-17-0 |
|---|---|
Formule moléculaire |
C27H26N2O5 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
benzyl N-[(2S)-5-[benzyl(methyl)amino]-3,4,5-trioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C27H26N2O5/c1-29(18-21-13-7-3-8-14-21)26(32)25(31)24(30)23(17-20-11-5-2-6-12-20)28-27(33)34-19-22-15-9-4-10-16-22/h2-16,23H,17-19H2,1H3,(H,28,33)/t23-/m0/s1 |
Clé InChI |
APIFHNMHDDKVGD-QHCPKHFHSA-N |
SMILES isomérique |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



